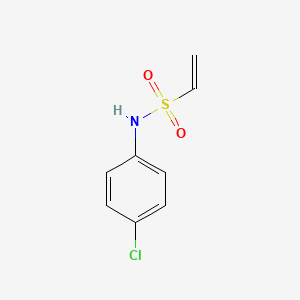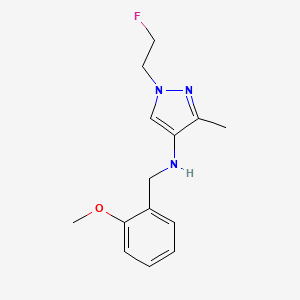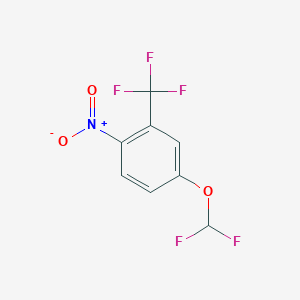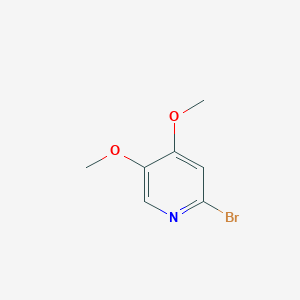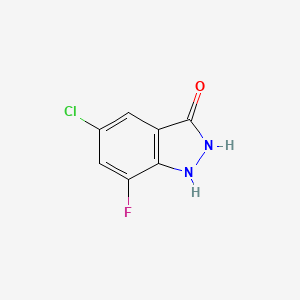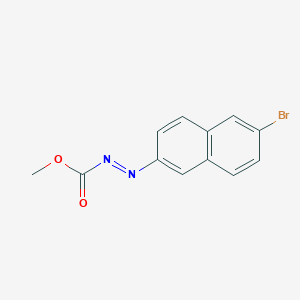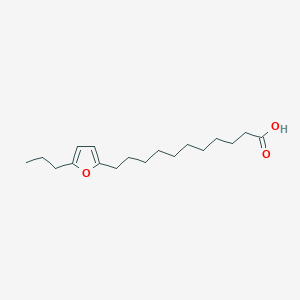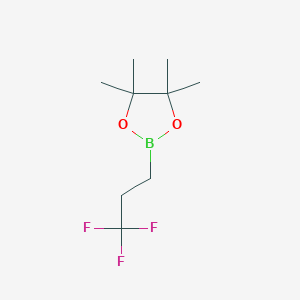
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a trifluoropropyl group. The presence of the trifluoropropyl group imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a trifluoropropylating agent. One common method involves the use of 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borate esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Various substituted boron compounds.
Oxidation Reactions: Boronic acids or borate esters.
Coupling Reactions: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane is used as a reagent for introducing trifluoropropyl groups into molecules. This modification can enhance the chemical and physical properties of the target molecules, such as increasing their lipophilicity or stability.
Biology and Medicine: The compound is explored for its potential in drug discovery and development. The trifluoropropyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it a valuable building block for creating compounds with desired characteristics.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane involves the interaction of the boron center with various nucleophiles or electrophiles. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in various catalytic and synthetic applications.
Molecular Targets and Pathways: In biological systems, the trifluoropropyl group can interact with specific enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the target molecule.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a trifluoropropyl group.
4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane: Contains a trifluoroethyl group instead of a trifluoropropyl group.
Uniqueness: The presence of the trifluoropropyl group in 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane imparts unique properties such as increased lipophilicity and stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRCUGZVKIWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)

![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760817.png)
